molecular formula C7H4F3NO3 B1319300 3-Nitro-4-(trifluoromethyl)phenol CAS No. 25889-36-5

3-Nitro-4-(trifluoromethyl)phenol

Cat. No.: B1319300
CAS No.: 25889-36-5
M. Wt: 207.11 g/mol
InChI Key: NIIKTULPELJXBP-UHFFFAOYSA-N
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Description

Contextualization within Nitrophenol Chemistry

3-Nitro-4-(trifluoromethyl)phenol is a derivative of phenol (B47542), placing it within the broader class of nitrophenols. byjus.com Phenols are characterized by a hydroxyl (-OH) group attached to an aromatic ring. The introduction of a nitro group (-NO2) and a trifluoromethyl group (-CF3) to the phenol structure significantly influences its chemical behavior. solubilityofthings.com The nitro group is a strong electron-withdrawing group, which increases the acidity of the phenolic hydroxyl group. The trifluoromethyl group, also powerfully electron-withdrawing, further enhances this effect. This functional versatility allows the compound to participate in a wide array of chemical reactions, making it a key intermediate in the synthesis of more complex molecules. solubilityofthings.com

Historical Perspectives in Research and Development

The synthesis and study of trifluoromethyl-substituted phenols, including the nitro-substituted variants, have been documented in patent literature. For instance, a method for preparing 3-(trifluoromethyl)-4-nitrophenol was described, which involves the hydrolysis of a diazonium salt of 3-(trifluoromethyl)-4-nitro-aniline. google.com This process highlights early efforts to synthesize these compounds, which were recognized as valuable intermediates. google.com Over the years, research has continued to refine synthetic methods and explore the applications of these compounds. For example, methods for the preparation of trifluoromethyl-substituted phenols and their subsequent conversion to other useful compounds, such as nitro- and trifluoromethyl-substituted diphenyl ethers, have been developed. google.com

Significance and Broad Research Relevance across Disciplines

The scientific importance of this compound, and its isomer 4-nitro-3-(trifluoromethyl)phenol (B1205309), extends across multiple disciplines. In the field of environmental science and aquatic biology, 4-nitro-3-(trifluoromethyl)phenol (TFM) is well-known as a lampricide used to control the invasive sea lamprey population in the Great Lakes. medchemexpress.comresearchgate.net Its selective toxicity towards lampreys makes it a critical tool for ecosystem management. researchgate.net Research in this area investigates its efficacy, potential non-target effects on other aquatic species like lake sturgeon, and its mechanism of action, which involves the uncoupling of oxidative phosphorylation. medchemexpress.comresearchgate.net

In synthetic organic chemistry, the compound serves as a versatile building block. The presence of the nitro and trifluoromethyl groups allows for a variety of chemical transformations. solubilityofthings.com For instance, electrophilic aromatic ring trifluoromethylthiolation of substituted phenols has been accomplished using various reagents, and subsequent reactions, including nitration, have been performed on the resulting products. rsc.org These studies demonstrate the utility of functionalized phenols in creating novel molecules with potentially valuable biological or material properties.

Nomenclature and Systematic Representation in Scholarly Literature

The systematic naming of chemical compounds is crucial for clear and unambiguous communication in scientific literature. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the compound is named This compound . sigmaaldrich.com This name precisely describes the arrangement of the substituents on the phenol ring. The parent structure is phenol, and the positions of the nitro group and the trifluoromethyl group are indicated by the locants 3 and 4, respectively.

In addition to its IUPAC name, the compound is also identified by its CAS Registry Number, which is 25889-36-5. sigmaaldrich.coma2bchem.com Other identifiers include its molecular formula, C7H4F3NO3, and various structural representations like the InChI (International Chemical Identifier) and SMILES (Simplified Molecular-Input Line-Entry System) strings. sigmaaldrich.coma2bchem.com It is important to note that an isomer, 4-nitro-3-(trifluoromethyl)phenol, has a different CAS number (88-30-2) and is also known by synonyms such as TFM and Lamprecide. medchemexpress.comnist.govsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)5-2-1-4(12)3-6(5)11(13)14/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIKTULPELJXBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592387
Record name 3-Nitro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25889-36-5
Record name 3-Nitro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Chemical Derivatization of 3 Nitro 4 Trifluoromethyl Phenol

Synthetic Methodologies for 3-Nitro-4-(trifluoromethyl)phenol

The preparation of this compound can be achieved through several synthetic pathways, each with distinct advantages and applications. Key methodologies include the hydrolysis of diazonium salts, regioselective nitration of phenolic precursors, and the development of one-pot synthesis strategies.

A well-established method for the synthesis of 3-(trifluoromethyl)-4-nitrophenol involves the hydrolysis of the diazonium salt derived from 3-(trifluoromethyl)-4-nitro-aniline. google.com This process typically begins with the diazotization of the starting aniline (B41778) in an acidic solution, followed by the hydrolysis of the resulting diazonium salt.

The conventional approach of converting an aromatic amine to a phenol (B47542) via diazotization and subsequent hydrolysis can often lead to poor yields and impure products due to side reactions. google.com However, significant improvements in yield and product purity have been achieved by modifying the hydrolysis step. One such improvement involves adding the diazonium salt solution to a boiling mixture of xylene and an aqueous copper sulfate (B86663) solution. google.com This specific mixture has been shown to produce exceptionally high yields of 3-(trifluoromethyl)-phenols. google.com

The synthesis of the starting material, 3-(trifluoromethyl)-4-nitro-aniline, can be accomplished by the hydrolysis of 3-(trifluoromethyl)-4-nitro-acetanilide. google.com Acid hydrolysis is often preferred as the resulting acidic solution of the aniline can be directly used in the subsequent diazotization step without the need for isolation. google.com

The diazotization is carried out at low temperatures (0-5 °C) using sodium nitrite (B80452) in an acidic medium. Any excess nitrous acid is then quenched, for example with urea, before proceeding to the hydrolysis step. google.com The clear solution of the diazonium salt is then added dropwise to the boiling xylene and copper sulfate pentahydrate mixture. google.com Following the reaction, the desired this compound can be recovered by separating the organic layer, removing the solvent, and purifying the residue, for instance, by distillation and crystallization. google.com

Reagent/ConditionPurposeReference
3-(trifluoromethyl)-4-nitro-anilineStarting material google.com
Sulfuric Acid/WaterAcidic medium for diazotization google.com
Sodium NitriteDiazotizing agent google.com
0-5 °CTemperature for diazotization google.com
UreaTo quench excess nitrous acid google.com
Xylene and Copper SulfateHydrolysis medium for high yield google.com
Boiling TemperatureReaction condition for hydrolysis google.com

The direct nitration of 4-(trifluoromethyl)phenol (B195918) presents a potential route to this compound. The regioselectivity of the nitration of phenols is influenced by several factors, including the nature of the nitrating agent, the solvent, and the presence of catalysts. dergipark.org.trnih.gov The trifluoromethyl group is a deactivating, meta-directing group, while the hydroxyl group is an activating, ortho-para-directing group. In 4-(trifluoromethyl)phenol, the positions ortho to the hydroxyl group are also meta to the trifluoromethyl group, making them the most likely sites for electrophilic substitution.

Various nitrating systems have been developed to control the regioselectivity of phenol nitration. dergipark.org.tr For instance, the use of ammonium (B1175870) nitrate (B79036) and potassium bisulfate can be employed for the regioselective ortho-nitration of phenols. dergipark.org.tr Another approach involves using dilute nitric acid in the presence of a phase transfer catalyst, which can also favor the formation of the ortho-nitro isomer. nih.gov Catalytic antibodies have also been shown to catalyze the nitration of phenol with a preference for the ortho position. nih.gov

The choice of nitrating agent is crucial. While potent mixtures of concentrated nitric and sulfuric acids are common in industrial processes, they can lead to excessive acid waste. dergipark.org.tr Milder and more selective reagents are often preferred in laboratory and fine chemical synthesis. The challenge in the nitration of 4-(trifluoromethyl)phenol lies in achieving high selectivity for the desired 3-nitro isomer over the 2-nitro isomer and preventing over-nitration.

Nitrating SystemKey FeatureReference
Ammonium Nitrate/Potassium BisulfateRegioselective ortho-nitration dergipark.org.tr
Dilute Nitric Acid/Phase Transfer CatalystPromotes ortho-nitration nih.gov
Catalytic AntibodiesBiocatalytic regioselective nitration nih.gov

Recent advancements in organic synthesis have focused on the development of one-pot and metal-free reactions to improve efficiency and reduce environmental impact. beilstein-journals.orgresearchgate.net While a specific one-pot, metal-free synthesis for this compound is not prominently described, related methodologies for similar structures offer potential avenues for its synthesis.

For example, a one-pot, metal-free synthesis of 3-arylated-4-nitrophenols has been developed using a Diels-Alder reaction between β-nitrostyrenes and Danishefsky's diene, followed by oxidative aromatization. beilstein-journals.org This protocol allows for the construction of the substituted nitrophenol ring system in a single pot without the use of transition metals. beilstein-journals.org Adapting such a strategy to incorporate a trifluoromethyl group could provide a novel and efficient route to this compound.

Chemical Transformations and Derivatization Strategies

This compound is a versatile intermediate that can undergo various chemical transformations at its nitro and phenolic hydroxyl groups, leading to a wide range of derivatives with potential applications in pharmaceuticals and agrochemicals.

The nitro group of this compound can be readily reduced to an amino group, yielding 3-amino-4-(trifluoromethyl)phenol (B14033773). This transformation is a crucial step in the synthesis of many more complex molecules. The reduction of nitroarenes can be achieved using various methods, including catalytic hydrogenation and chemical reduction.

Electrochemical reduction offers a scalable and environmentally friendly alternative for the reduction of nitrobenzotrifluorides. acs.org This method has been successfully applied to the reduction of 3-nitrobenzofluoride derivatives to the corresponding 3-trifluoromethylanilines in divided cells using a Nafion membrane. acs.org

Chemoselective reduction is particularly important when other reducible functional groups are present in the molecule. jrfglobal.com For instance, borane (B79455) in tetrahydrofuran (B95107) (BH3-THF) has been reported for the chemoselective reduction of aromatic nitro compounds, especially those with an ortho-hydroxyl group. jrfglobal.com The presence of the phenolic hydroxyl group can assist in the reduction process, potentially allowing for the selective reduction of the nitro group in this compound without affecting other sensitive functionalities. jrfglobal.com The resulting 3-amino-4-(trifluoromethyl)phenol is a valuable intermediate for further synthetic modifications, such as the introduction of new functionalities through reactions of the amino group.

ReactionReagents/ConditionsProductReference
Electrochemical ReductionDivided cell, Nafion membrane3-amino-4-(trifluoromethyl)phenol acs.org
Chemoselective ReductionBorane-THF (BH3-THF)3-amino-4-(trifluoromethyl)phenol jrfglobal.com

The phenolic hydroxyl group of this compound can be derivatized through various reactions, such as etherification and esterification, to produce a range of derivatives. nih.gov These modifications can significantly alter the physical, chemical, and biological properties of the parent molecule.

Etherification, for example, can be achieved by reacting the phenol with an alkyl halide in the presence of a base. This reaction converts the acidic phenolic proton into a more stable ether linkage. The synthesis of trifluoromethylphenyl benzyl (B1604629) ethers has been demonstrated by reacting a trifluoromethylhalobenzene with sodium benzylate, followed by hydrogenolysis to yield the corresponding trifluoromethylphenol. google.com A similar strategy could be applied in reverse, starting with this compound to form various ethers.

The reactivity of the phenolic hydroxyl group can be influenced by the electron-withdrawing nature of the nitro and trifluoromethyl groups on the aromatic ring. These groups increase the acidity of the phenolic proton, facilitating its reaction with bases and subsequent derivatization. The choice of reaction conditions and reagents allows for the targeted synthesis of a wide array of derivatives with tailored properties.

Influence of the Trifluoromethyl Group on Reactivity and Synthesis

The trifluoromethyl (-CF3) group exerts a profound influence on the chemical reactivity and synthetic accessibility of the phenol ring to which it is attached. This influence stems primarily from its strong electron-withdrawing nature and its steric bulk. The presence of the -CF3 group significantly impacts the properties of the aromatic ring and the phenolic hydroxyl group, thereby dictating the synthetic strategies required for the preparation of compounds like this compound.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry and materials science. Its high Hansch lipophilicity parameter (π = +0.88) indicates that it increases the lipophilicity of a molecule, which can enhance membrane permeability and in vivo transport. nih.gov This electron-withdrawing effect deactivates the aromatic ring towards electrophilic aromatic substitution reactions. The carbon atom of the -CF3 group has a significant partial positive charge, which draws electron density away from the phenyl ring, making it less nucleophilic and thus less reactive towards electrophiles.

Furthermore, the fluorine atoms in the trifluoromethyl group decrease the electron density on the oxygen atom of the phenolic hydroxyl group. nih.gov This increased acidity of the phenol facilitates its deprotonation but also affects its nucleophilicity in etherification or esterification reactions.

In the context of synthesizing substituted trifluoromethylphenols, the deactivating effect of the -CF3 group necessitates specific synthetic approaches. Direct functionalization of a trifluoromethyl-substituted benzene (B151609) ring can be challenging. An alternative strategy involves the introduction of the trifluoromethyl group onto a pre-functionalized ring. However, a more common and often more efficient approach is to start with a precursor that already contains the trifluoromethyl group and then build the desired functionality around it. For instance, the synthesis of many trifluoromethylphenols begins with trifluoromethyl-substituted anilines or chlorobenzenes. google.comgoogle.com

An indirect synthetic route illustrates the challenges posed by the -CF3 group. This method involves the nitration of a chlorobenzene (B131634) ortho to the chlorine atom, which increases the lability of the chloro group for subsequent hydrolytic replacement. google.com The nitro group can then be removed through a sequence of reduction, diazotization of the resulting aniline, and replacement of the diazonium group with hydrogen. google.com This multi-step process is often necessary to overcome the inherent unreactivity of the trifluoromethyl-substituted ring towards direct hydroxylation.

The table below summarizes the key properties of the trifluoromethyl group and its resulting influence on the reactivity of the phenol moiety.

Table 1: Influence of the Trifluoromethyl Group on Molecular Properties and Reactivity

Property of -CF3 Group Consequence for the Phenol Moiety
Strong Electron-Withdrawing Nature Deactivation of the aromatic ring towards electrophilic substitution.
High Electronegativity Increased acidity of the phenolic hydroxyl group.
Increased Lipophilicity (Hansch π = +0.88) Enhanced membrane permeability of the molecule. nih.gov
Steric Bulk Can hinder access of reagents to adjacent positions on the ring.
Metabolic Stability More resistant to enzymatic breakdown, particularly oxidative demethylation. nih.gov

Synthesis of Related Fluorinated Phenol Derivatives

The synthesis of fluorinated phenol derivatives, including isomers and related structures of this compound, employs a variety of synthetic methodologies. These methods are often tailored to the specific substitution pattern desired and the reactivity of the starting materials.

A prominent method for the preparation of 3-(trifluoromethyl)-4-nitrophenol involves the diazotization of 3-(trifluoromethyl)-4-nitro-aniline, followed by hydrolysis of the resulting diazonium salt. google.com A significant improvement in this synthesis is achieved by conducting the hydrolysis in a boiling mixture of xylene and an aqueous copper sulfate solution. This technique has been shown to produce exceptionally high yields, reportedly around 90%, compared to a 50% yield from conventional aqueous hydrolysis. google.com The xylene is thought to extract the phenol as it is formed, preventing it from participating in undesirable side reactions. google.com

The synthesis of the positional isomer, 2-nitro-4-(trifluoromethyl)phenol, proceeds via a different route: nucleophilic aromatic substitution. In this process, 2-nitro-4-(trifluoromethyl)chlorobenzene is treated with sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). prepchem.com The electron-withdrawing nitro and trifluoromethyl groups activate the chlorine atom for displacement by the hydroxide nucleophile.

The general synthesis of trifluoromethylphenols can also be achieved by reacting a trifluoromethylhalobenzene with sodium benzylate to form a trifluoromethylphenyl benzyl ether, which is then cleaved by hydrogenolysis to yield the desired phenol. google.com This method provides a versatile route to various trifluoromethyl-substituted phenols. google.com

Derivatization of fluorinated phenols is often necessary for analytical purposes, such as gas chromatography (GC). sigmaaldrich.comresearchgate.net The polar hydroxyl group is masked to create a more volatile and thermally stable derivative, leading to improved chromatographic performance. researchgate.net Common derivatization techniques include:

Silylation: Reacting the phenol with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), to form a trimethylsilyl (B98337) (TMS) ether. sigmaaldrich.com The reactivity for silylation generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. sigmaaldrich.com

Acylation: Converting the phenol to an ester using acylating reagents.

Alkylation: Forming an ether derivative.

Pentafluoropyridyl Derivatization: Reaction with pentafluoropyridine (B1199360) in a biphasic system can be used for the determination of alkylphenols by GC-MS. researchgate.net

The table below outlines synthetic methods for various fluorinated phenol derivatives.

Table 2: Synthetic Methodologies for Fluorinated Phenol Derivatives

Target Compound Starting Material Key Reagents/Conditions Yield Reference
3-(Trifluoromethyl)-4-nitrophenol 3-(Trifluoromethyl)-4-nitro-aniline 1. Diazotization (NaNO2, H2SO4) 2. Hydrolysis (boiling xylene, aq. CuSO4) ~90% google.com
2-Nitro-4-(trifluoromethyl)phenol 2-Nitro-4-(trifluoromethyl)chlorobenzene NaOH, Dimethyl sulfoxide (DMSO) Not specified prepchem.com
4-(Trifluoromethyl)phenol 4-(Trifluoromethyl)chlorobenzene 1. Sodium benzylate 2. Hydrogenolysis Not specified google.com
2-Hydroxy-5-trifluoromethylbenzaldehyde 4-(Trifluoromethyl)phenol Hexamethylenetetramine Not specified
2-Hydroxy-5-trifluoromethylacetophenone 4-(Trifluoromethyl)phenol Carboxylic acid halides, anhydrous HF Not specified

Advanced Molecular Characterization and Computational Studies of 3 Nitro 4 Trifluoromethyl Phenol

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for determining the structure and purity of organic compounds. A multi-faceted approach employing various spectroscopic methods would be required for the unambiguous characterization of 3-Nitro-4-(trifluoromethyl)phenol.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is employed to identify the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, these techniques would confirm the presence of its key structural features.

The IR and Raman spectra would be expected to display distinct bands corresponding to the stretching and bending vibrations of the O-H, C-H, C=C, C-N, N=O, C-O, and C-F bonds. The broad O-H stretching band, typically found around 3200-3600 cm⁻¹, would be indicative of the phenolic hydroxyl group and may show evidence of hydrogen bonding. Aromatic C-H stretches appear above 3000 cm⁻¹, while the aromatic C=C ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region. The nitro group (NO₂) would produce strong, characteristic asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The trifluoromethyl (CF₃) group would also exhibit strong absorption bands, typically in the 1100-1300 cm⁻¹ region, due to C-F stretching vibrations.

Table 1: Expected Characteristic Vibrational Modes for this compound
Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
Phenolic O-HStretch3200 - 3600 (Broad)IR
Aromatic C-HStretch3000 - 3100IR, Raman
Aromatic C=CRing Stretch1400 - 1600IR, Raman
Nitro NO₂Asymmetric Stretch~1530IR
Nitro NO₂Symmetric Stretch~1350IR
Trifluoromethyl CF₃C-F Stretch1100 - 1300 (Strong)IR
Phenolic C-OStretch1200 - 1260IR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete structural assignment for this compound.

¹H NMR: The proton NMR spectrum would be expected to show signals for the three aromatic protons and the single phenolic proton. The phenolic -OH proton would appear as a broad singlet, with its chemical shift being solvent-dependent. The three aromatic protons would appear in the aromatic region (typically 7.0-8.5 ppm), and their splitting patterns (multiplicity) would be dictated by their coupling to each other, confirming their substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum would show seven distinct signals, corresponding to the seven carbon atoms in the unique electronic environments of the molecule. The chemical shifts would confirm the presence of the CF₃ group, the carbon atoms bonded to the nitro and hydroxyl groups, and the other aromatic carbons.

¹⁹F NMR: The fluorine NMR spectrum would provide a clear signal for the trifluoromethyl group. It would be expected to show a singlet, as there are no adjacent fluorine or hydrogen atoms to cause splitting, confirming the presence and electronic environment of the CF₃ group.

Table 2: Predicted NMR Spectral Features for this compound
NucleusType of AtomExpected Number of SignalsPredicted Chemical Shift Region (ppm)Key Information Provided
¹HAromatic Protons37.0 - 8.5Substitution pattern on the aromatic ring
¹HPhenolic Proton1Variable (solvent dependent)Presence of hydroxyl group
¹³CAromatic & CF₃ Carbons7110 - 160 (Aromatic), ~124 (q, CF₃)Carbon framework and functionalization
¹⁹FTrifluoromethyl Fluorines1-60 to -70Presence and environment of CF₃ group

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

For this compound (C₇H₄F₃NO₃), the nominal molecular weight is 207 g/mol . HRMS would be able to confirm the exact mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) to within a few parts per million of its theoretical value (207.0143). Analysis of the fragmentation pattern in the mass spectrum would further support the proposed structure. Expected fragmentation pathways could include the loss of the nitro group (NO₂), water (H₂O), or other small neutral fragments, providing further structural evidence. This technique is also indispensable for metabolite analysis in biological studies, capable of identifying modified forms of the parent compound.

Electronic Absorption Spectroscopy, or UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems and photochemical behavior. As a nitrophenol, this compound is expected to absorb UV light. The spectrum would likely show characteristic absorption maxima corresponding to π→π* and n→π* transitions within the substituted benzene ring. The position and intensity of these absorption bands are sensitive to solvent polarity and pH. The phenolic hydroxyl group has a pKa, and deprotonation at higher pH would lead to the formation of the phenolate (B1203915) ion. This would alter the electronic structure of the chromophore, resulting in a significant shift of the absorption bands to longer wavelengths (a bathochromic or red shift), a phenomenon that is characteristic of phenols.

Solid-State Structural Analysis (e.g., X-ray Diffraction)

While spectroscopic methods provide information about connectivity, single-crystal X-ray diffraction provides the definitive, three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of this compound would be required.

The analysis would yield precise data on bond lengths, bond angles, and torsional angles within the molecule, confirming the substitution pattern and the geometry of the functional groups. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding involving the phenolic -OH and the nitro group, or dipole-dipole interactions. A search of crystallographic databases indicates that the solid-state structure of this specific isomer has not been reported.

Computational Chemistry and Molecular Modeling

In the absence of extensive experimental data, computational chemistry serves as a powerful predictive tool. Methods such as Density Functional Theory (DFT) can be used to model the properties of this compound. These theoretical calculations can predict key molecular parameters:

Optimized Geometry: Calculation of the lowest energy three-dimensional structure, including bond lengths and angles.

Vibrational Frequencies: Prediction of the IR and Raman spectra to aid in the interpretation of experimental data.

NMR Chemical Shifts: Calculation of ¹H and ¹³C chemical shifts that can be correlated with experimental spectra for structural assignment.

Electronic Properties: Analysis of the frontier molecular orbitals (HOMO and LUMO) to understand reactivity and electronic transitions, and calculation of the molecular electrostatic potential (MEP) map to visualize regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack.

While no specific computational studies for this compound were identified in the surveyed literature, these methods represent a standard approach to complement and predict the findings from the experimental techniques described above.

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods for Electronic Structure and Reaction Pathways)

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation, providing detailed information about molecular structure, stability, and reactivity.

Research Findings: For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its optimized ground-state geometry. nih.gov These calculations yield critical data including bond lengths, bond angles, and dihedral angles, which describe the molecule's three-dimensional shape.

Key electronic properties that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. eurjchem.com

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. For this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the nitro and hydroxyl groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydroxyl hydrogen, highlighting its acidic nature.

Mulliken Atomic Charges: These calculations would quantify the partial charge on each atom, providing further insight into the molecule's polarity and reactive sites. eurjchem.com

Studies on related nitroaromatic compounds show that the orientation of the nitro group relative to the benzene ring is a common focus of such calculations, as steric and electronic effects can cause it to twist out of the plane of the ring. researchgate.net

Theoretical Prediction of Acidity (pKa) and Related Parameters

The acidity of a phenol (B47542) is one of its most important chemical properties. Theoretical methods can predict the acid dissociation constant (pKa) by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically using an implicit solvent model like the Polarizable Continuum Model (PCM) or the SMD model. nih.gov

Research Findings: The experimental pKa of the related isomer, 4-Nitro-3-(trifluoromethyl)phenol (B1205309), is 6.07. nih.gov For this compound, the pKa would be influenced by the strong electron-withdrawing effects of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. These groups stabilize the resulting phenoxide anion through inductive and resonance effects, thereby increasing the acidity (lowering the pKa) compared to phenol (pKa ≈ 10).

Computational studies on phenols have shown that direct pKa calculations can have significant errors, but relative calculations using a known reference compound (isodesmic reaction) yield more accurate results. nih.gov For instance, the pKa of this compound could be predicted with high accuracy by calculating the energy difference between it and a reference phenol with a well-established experimental pKa. The choice of the theoretical level (functional and basis set) and the solvation model is critical for obtaining reliable predictions. nih.gov

Table 1: Experimental pKa Values of Related Phenols
CompoundExperimental pKaReference
Phenol9.99 nih.gov
4-Nitrophenol7.15 chegg.com
3-(Trifluoromethyl)phenol (B45071)9.08 ut.ee
4-Nitro-3-(trifluoromethyl)phenol6.07 nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. An appropriate force field, such as COMPASS, is used to define the potential energy of the system. mdpi.comresearchgate.net

Research Findings: For this compound, MD simulations in an aqueous environment would be valuable for several reasons:

Conformational Analysis: MD can explore the rotational freedom of the hydroxyl, nitro, and trifluoromethyl groups. It would reveal the most stable conformations and the energy barriers between them, which is important for understanding how the molecule presents itself to a binding partner like a protein.

Solvation and Hydration: Simulations can characterize the hydration shell around the molecule, showing how water molecules interact with the polar nitro and hydroxyl groups and the more hydrophobic trifluoromethylphenyl core.

Interactions with Other Molecules: MD is used to study how molecules interact with surfaces or other compounds. For example, simulations have been used to investigate the adsorption of nitrophenols onto graphene sheets, highlighting the roles of hydrogen bonding and π-π stacking. chemmethod.com In a biological context, MD can simulate the interaction of the phenol with a lipid bilayer to model membrane permeability.

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationships (QSAR)

SAR and QSAR studies are essential in drug discovery and toxicology for correlating a molecule's chemical structure with its biological activity. These models use molecular descriptors to predict the activity of new compounds.

Research Findings: While no specific SAR or QSAR models for this compound are published, its structural features are known to be significant in such models.

Trifluoromethyl Group: The -CF₃ group is a key substituent in medicinal chemistry. It is highly lipophilic (Hansch π value of +0.88), which can enhance membrane permeability. mdpi.com Its steric bulk and strong electron-withdrawing nature significantly influence how a molecule fits into a receptor's binding pocket and its electronic interactions. mdpi.comnih.gov

Nitro Group: The -NO₂ group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its position on the aromatic ring is critical.

Substitution Pattern: The relative positions of the -OH, -NO₂, and -CF₃ groups in this compound are unique compared to its isomers. Any SAR/QSAR model would need to differentiate the specific steric and electronic environment created by this "3-nitro, 4-trifluoromethyl" arrangement to predict its biological activity, which would be expected to differ from that of its 4-nitro-3-(trifluoromethyl) isomer.

Studies on other trifluoromethyl-containing compounds have successfully established SAR, demonstrating that both the trifluoromethyl group and other functional moieties are crucial for biological activity. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or nucleic acid. The method involves sampling many possible conformations of the ligand within the binding site and scoring them to identify the most stable binding mode.

Research Findings: Although no docking studies have been specifically published for this compound, the methodology is directly applicable. Recent research has utilized docking and MD simulations to investigate how small molecules with nitro- and trifluoromethyl-phenyl fragments bind to targets like alpha-Synuclein fibrils, which are implicated in neurodegenerative diseases. nih.gov

A typical molecular docking workflow for this compound would involve:

Selecting a relevant protein target.

Preparing the 3D structures of both the protein and the ligand.

Using a docking program (e.g., AutoDock, GOLD) to place the ligand into the protein's active site.

Analyzing the results to identify the most likely binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex.

For this compound, the hydroxyl group could act as a hydrogen bond donor or acceptor, the nitro group as a hydrogen bond acceptor, and the trifluoromethylphenyl ring could engage in hydrophobic or π-π interactions. Docking would reveal how these groups contribute to binding affinity and selectivity for a given target.

Table 2: Illustrative Computed Molecular Properties for the Isomer 4-Nitro-3-(trifluoromethyl)phenol (CAS 88-30-2)
PropertyValueSource
Molecular Weight207.11 g/mol nih.gov
XLogP32.8 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count4 nih.gov
Rotatable Bond Count2 nih.gov
Topological Polar Surface Area66.1 Ų nih.gov
Complexity225 nih.gov
Table 3: Illustrative Predicted Collision Cross Section (CCS) Values for the Isomer 4-Nitro-3-(trifluoromethyl)phenol (CAS 88-30-2)
Adductm/zPredicted CCS (Ų)Source
[M+H]⁺208.02161132.8 uni.lu
[M+Na]⁺230.00355142.0 uni.lu
[M-H]⁻206.00705132.2 uni.lu
[M+NH₄]⁺225.04815150.6 uni.lu

Mechanistic Investigations of Biological and Biochemical Activity of 3 Nitro 4 Trifluoromethyl Phenol

Mitochondrial Bioenergetics Disruption: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action for 3-Nitro-4-(trifluoromethyl)phenol, a compound also known as TFM, is the disruption of mitochondrial bioenergetics through the uncoupling of oxidative phosphorylation. medchemexpress.comnih.gov This process fundamentally interferes with the cell's ability to produce energy. Weakly acidic uncouplers like TFM are characterized by their ability to transport protons across the inner mitochondrial membrane, which is typically impermeable to them. a2bchem.com This action dissipates the crucial proton gradient that drives the synthesis of adenosine (B11128) triphosphate (ATP). medchemexpress.com For a compound to be an effective uncoupler, it generally requires an acid-dissociable group, a bulky hydrophobic part, and a strong electron-withdrawing group, all of which are present in the structure of this compound. a2bchem.com

Impact on Adenosine Triphosphate (ATP) Synthesis and Energy Metabolism

By acting as a protonophore, this compound directly impairs the production of ATP. medchemexpress.comnih.gov The dissipation of the proton motive force across the inner mitochondrial membrane means that the energy from the electron transport chain is no longer efficiently captured for ATP synthesis. medchemexpress.com This leads to a significant mismatch between ATP supply and demand within the organism. nih.gov Research has demonstrated that exposure to TFM results in a marked decrease in ATP levels. For instance, in rainbow trout, TFM exposure led to a 50% decrease in kidney ATP and a 70% reduction in phosphocreatine (B42189), a molecule that serves as a rapidly mobilizable reserve of high-energy phosphates in skeletal muscle and brain. This impairment of ATP production is a central factor in the toxic effects of the compound. nih.gov

Cellular Respiration and Mitochondrial Function Modulation

This compound significantly modulates cellular respiration and mitochondrial function. As an uncoupler, it increases the rate of oxygen consumption by the mitochondria as the electron transport chain attempts to re-establish the proton gradient that is continuously being dissipated by the compound. medchemexpress.comnih.gov Studies on isolated liver mitochondria from sea lamprey and rainbow trout have shown that TFM markedly increases State IV respiration (the resting state) in a dose-dependent manner, while having no effect on State III respiration (the active, ADP-stimulated state), which is a classic sign of uncoupling. medchemexpress.com This uncoupling effect was quantified by a decrease in the mitochondrial transmembrane potential, which dropped by 22% in sea lamprey and 28% in rainbow trout following treatment with 50 μmol/L TFM. medchemexpress.comsigmaaldrich.com

Table 1: Effect of this compound (TFM) on Mitochondrial Transmembrane Potential

Species TFM Concentration Decrease in Mitochondrial Transmembrane Potential
Sea Lamprey 50 μmol/L 22%
Rainbow Trout 50 μmol/L 28%

Data sourced from studies on isolated liver mitochondria. medchemexpress.comsigmaaldrich.com

Physiological Responses and Metabolic Perturbations in Organisms

The disruption of mitochondrial energy production by this compound triggers a cascade of physiological and metabolic responses as the organism attempts to compensate for the energy deficit.

Hepatic Glucose and Glycogen (B147801) Homeostasis Alterations

The impaired ability to generate ATP through oxidative phosphorylation forces a greater reliance on anaerobic energy pathways, primarily glycolysis. This shift leads to significant alterations in glucose and glycogen homeostasis. The liver plays a crucial role in maintaining blood glucose levels by storing glucose as glycogen and releasing it when needed. researchgate.net Exposure to TFM has been shown to cause a marked depletion of glycogen stores. nih.gov In rainbow trout, TFM exposure resulted in a 50% reduction in both muscle and brain glycogen levels. nih.gov This depletion is a direct consequence of the increased demand for glucose to fuel glycolysis in an attempt to meet the cellular energy requirements that are not being fulfilled by the compromised mitochondria.

Enzyme Induction and Inhibition (e.g., Cytochrome P450, Mixed Function Oxygenase (MFO) Enzymes)

This compound has been shown to interact with and affect the activity of various enzyme systems, including the cytochrome P450 (CYP) and mixed-function oxidase (MFO) systems. These enzymes are crucial for the metabolism of a wide range of endogenous and exogenous compounds. medchemexpress.com Some research indicates that TFM acts as an inhibitor of cytochrome P450. medchemexpress.com Furthermore, studies have suggested that TFM may interfere with the steroidogenic pathway, which involves a series of reactions catalyzed by cytochrome P450 enzymes. medchemexpress.com For example, the breakdown of cortisol, a process that can be impacted by TFM, is dependent on cytochrome P-450 hydroxylases. medchemexpress.com It is also suggested that TFM may compete with endogenous molecules for detoxification pathways, such as glucuronidation, which is a phase II biotransformation process. medchemexpress.com

Modulation of Ion Transport Mechanisms

Table 2: Investigated Effects of this compound (TFM) on Ion Transport in Rainbow Trout

Parameter Observation
Whole Body Na+ Concentration No change
Whole Body Cl- Concentration No change
Whole Body Ca2+ Concentration No change
Whole Body K+ Concentration No change
Gill Na+/K+ ATPase Activity No change

Observations made in rainbow trout exposed to TFM in hard water. nih.gov

Selectivity of Action and Differential Biological Responses

This compound, commonly known as TFM, demonstrates notable selectivity in its biological action, a characteristic that is central to its primary application as a lampricide. Its primary mechanism of toxicity involves the uncoupling of oxidative phosphorylation, a vital process for cellular energy production. medchemexpress.com At a concentration of 50 µM, TFM dissociates oxidative phosphorylation by 22% in isolated lamprey livers and 28% in those of rainbow trout. medchemexpress.commedchemexpress.com

The compound is highly toxic to sea lamprey (Petromyzon marinus) at various life stages, but is notably less toxic to many other fish species. medchemexpress.commedchemexpress.com This selectivity is attributed to the differential ability of sea lamprey to detoxify the compound compared to other non-target fish. researchgate.netnih.gov However, this selectivity is not absolute. Juvenile lake sturgeon (Acipenser fulvescens) smaller than 100 mm and certain amphibians have also shown susceptibility to TFM. medchemexpress.commedchemexpress.comresearchgate.net

In vitro studies using cell lines from different fish species have corroborated these differential responses. Research comparing lake sturgeon and rainbow trout liver cell lines revealed that the sturgeon cells were significantly more sensitive to TFM, which aligns with in vivo observations. researchgate.netnih.gov This suggests that the sensitivity to TFM is, at least in part, an intrinsic property of the cells themselves. researchgate.netnih.gov Further research has also indicated that TFM can act as a potential radiation sensitizer (B1316253) in fish cells, suggesting another layer of its biological activity. nih.gov

Toxicity of this compound (TFM) in Sea Lamprey (P. marinus)

Life StageLC50 Values
Cysts1.97-2.11
Fry2.05-2.21
Juveniles1.6-2.45
Adults1.6-1.63

Data sourced from MedchemExpress. medchemexpress.com

Endocrine Disruption Potential and Estrogen Agonist Activity

Significant research has focused on the potential for this compound to act as an endocrine-disrupting chemical (EDC). Phenolic compounds, due to their structural similarities to estrogens, are often investigated for such effects. nih.gov Studies have identified TFM as an agonist for the rainbow trout estrogen receptor. nih.gov This interaction suggests a mechanism by which it can interfere with the normal hormonal functions in aquatic organisms.

A 21-day study on fathead minnows (Pimephales promelas) exposed to varying concentrations of TFM revealed several endocrine-related effects at higher concentrations. nih.gov While vitellogenin production (a key indicator of estrogenic activity) was not significantly altered in this study, other important reproductive endpoints were affected. nih.gov For instance, exposure to 5.11 mg/L of TFM led to an increase in the female gonadosomatic index and elevated female testosterone (B1683101) levels. nih.gov Furthermore, the fertility of eggs was reduced at this concentration, leading to a No-Observable-Effect Concentration (NOEC) of 1.79 mg/L for this endpoint. nih.gov These findings indicate that prolonged exposure to TFM at concentrations above 1.79 mg/L has the potential to disrupt endocrine functions in fish. nih.gov

Endocrine Disruption Effects of TFM on Fathead Minnow (21-day exposure)

EndpointConcentrationObserved EffectSource
Egg Fertility5.11 mg/LReduced nih.gov
Female Gonadosomatic Index (GSI)5.11 mg/LIncreased nih.gov
Female Testosterone5.11 mg/LElevated nih.gov
Vitellogenin ProductionAll tested concentrationsNot altered nih.gov

Antimicrobial and Antifungal Properties: Mechanistic Insights

While primarily known as a piscicide, the structural features of this compound, namely the phenolic ring, nitro group, and trifluoromethyl group, suggest potential for antimicrobial and antifungal activity. Phenolic compounds are known to exert antimicrobial effects, and the presence of electron-withdrawing groups like nitro and trifluoromethyl moieties can enhance this activity. nih.gov For example, studies on related fluorinated chalcones have demonstrated that such groups are often essential for potent antibacterial and antifungal action. nih.gov

The trifluoromethyl group increases the lipophilicity of the molecule, which can facilitate its passage through the lipid-rich membranes of microbial cells. cymitquimica.com The nitro group, in addition to its electron-withdrawing nature, can be reduced within the cell to form reactive intermediates that are damaging to cellular components.

Generation of Reactive Intermediates and Cellular Damage

The mechanism of action for many nitroaromatic compounds involves the intracellular reduction of the nitro group to form reactive nitroso and hydroxylamino intermediates, as well as superoxide (B77818) radicals. These reactive species can lead to widespread cellular damage by targeting DNA, proteins, and lipids, ultimately causing cell death. While specific studies detailing the generation of reactive intermediates by this compound are not extensively available, this mechanism is a well-established pathway for related nitro-substituted phenols. The uncoupling of oxidative phosphorylation is itself a form of cellular damage, as it disrupts the mitochondrial membrane potential and impairs ATP synthesis, which can trigger further downstream cell death pathways. medchemexpress.commedchemexpress.com

Exploration of Pharmacological Targets and Drug Development Potential

The unique chemical structure of this compound makes it a molecule of interest in medicinal chemistry and drug development. cymitquimica.com The trifluoromethyl group is a common feature in many modern pharmaceuticals, valued for its ability to enhance properties like metabolic stability and membrane permeability. cymitquimica.com

The primary identified pharmacological target of TFM is the mitochondrion, where it acts as an uncoupler of oxidative phosphorylation, targeting cytochrome P450. medchemexpress.commedchemexpress.com This mechanism, while lethal at high concentrations, is a target for certain therapeutic areas. Beyond its role as a piscicide, the compound serves as a building block or intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. cymitquimica.comchemscene.com The reactivity of the nitro group allows for various chemical transformations, making it a versatile starting material. cymitquimica.com The demonstrated biological activities, including its endocrine and potential antimicrobial effects, suggest that derivatives of this compound could be explored for a range of pharmacological applications. solubilityofthings.com

Environmental Fate, Transport, and Ecotoxicological Implications of 3 Nitro 4 Trifluoromethyl Phenol

Environmental Persistence and Transformation Pathways

The persistence of 3-Nitro-4-(trifluoromethyl)phenol in the environment is governed by a combination of biological and non-biological degradation processes. These include biodegradation by microorganisms, degradation by sunlight (photodegradation), and chemical breakdown through hydrolysis. The compound's tendency to attach to soil and sediment particles also plays a crucial role in its environmental longevity and distribution.

Biodegradation Kinetics and Metabolite Identification

The breakdown of this compound by microorganisms is a key factor in its removal from the environment. The primary metabolite identified in this process is 4-amino-3-(trifluoromethyl)phenol.

Under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, this compound has a biodegradation half-life of less than one week. cdc.gov This relatively rapid degradation suggests that the compound is not expected to persist for long periods in biologically active environments. The primary degradation product formed under both conditions is 4-amino-3-(trifluoromethyl)phenol, indicating that the initial step in its biological breakdown is the reduction of the nitro group to an amino group. cdc.gov While specific kinetic models for this compound are not extensively detailed in the literature, studies on similar compounds like p-nitrophenol show that biodegradation often follows substrate inhibition kinetics, where high concentrations of the compound can inhibit the activity of the degrading microorganisms. nih.goviwaponline.com

Photodegradation Mechanisms (Direct and Indirect Photolysis)

Sunlight can also contribute to the degradation of this compound in the environment through a process called photodegradation. In natural stream waters, the compound has a photodegradation half-life of approximately 3 days. acs.org

Photodegradation can occur through two main mechanisms: direct photolysis, where the molecule itself absorbs light and is transformed, and indirect photolysis, where other substances in the water absorb light and produce reactive species that then degrade the compound. For this compound, both direct and indirect photolysis are likely important.

Sorption Dynamics to Sediments and Organic Matter

The tendency of this compound to adsorb to soil and sediment, a process known as sorption, is influenced by the pH of the surrounding environment. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of this tendency. For this compound, the Koc values vary significantly with pH. At a pH of 6, the Koc values are in the range of 224-390, while at a pH of 8, they are much lower, ranging from 38-52. cdc.gov

This pH-dependent behavior is due to the fact that this compound is a weak acid with a pKa of 6.07. cdc.gov At pH values below its pKa, the compound exists predominantly in its neutral form, which is more likely to sorb to organic matter in soil and sediment. At pH values above its pKa, it exists primarily as an anion (its conjugate base), which is more water-soluble and less likely to adsorb. Therefore, under more acidic conditions, the compound is expected to be less mobile in the environment due to stronger sorption to soil and sediment. Conversely, under alkaline conditions, it will be more mobile.

Hydrolytic Stability in Aqueous Environments

Hydrolysis is a chemical process where a compound reacts with water. Studies have shown that this compound is stable to hydrolysis at environmentally relevant pH values of 5, 7, and 9. cdc.gov This indicates that hydrolysis is not a significant degradation pathway for this compound in the environment.

Environmental Transport and Distribution Modeling

To predict the movement and distribution of this compound in the environment, mathematical models are used. These models, often based on the concept of fugacity, help to estimate the partitioning of the chemical between different environmental compartments such as air, water, soil, and sediment. wikipedia.orgenvchemgroup.com

Soil Mobility and Leaching Potential

The potential for a chemical to move through the soil and leach into groundwater is influenced by its tendency to adsorb to soil particles versus remaining dissolved in the soil water. This behavior is scientifically quantified by the soil organic carbon-water partition coefficient (Koc) and the compound's acidity (pKa).

The pKa of this compound is 6.07. nih.gov This value indicates that the compound is a weak acid. In soils with a pH above 6.07, a significant portion of the compound will exist in its ionized (anionic) form. This anionic form is generally more water-soluble and less likely to adsorb to negatively charged soil particles, thus increasing its potential for leaching. Conversely, in soils with a pH below 6.07, the neutral form will dominate, which may lead to greater adsorption to soil organic matter and reduced mobility. The interplay between the soil's pH and the compound's pKa is therefore a critical factor in determining its leaching potential.

Table 1: McCall's Soil Mobility Classification Scheme chemsafetypro.com

Range of KocMobility Class
0 - 50Very high
50 - 150High
150 - 500Medium
500 - 2000Low
2000 - 5000Slightly
> 5000Immobile

Volatilization from Water and Soil Surfaces

Volatilization is the process by which a chemical transforms from a liquid or solid state into a gas and escapes into the atmosphere. For this compound, its tendency to volatilize from water and soil surfaces is influenced by its physical and chemical properties, such as vapor pressure and Henry's Law Constant.

The vapor pressure of this compound is 0.00133 mmHg. nih.gov This relatively low vapor pressure suggests that the compound is not highly volatile under normal environmental conditions. The Henry's Law Constant, which describes the partitioning of a chemical between water and air, is also a key parameter in assessing volatilization from water bodies. While a specific Henry's Law Constant for this compound is not provided in the search results, the available information on its low vapor pressure indicates that volatilization is not expected to be a major environmental fate process.

Studies on similar phenolic compounds have shown that volatilization rates can be low. researchgate.net For instance, phenol (B47542) itself shows almost no tendency to evaporate from lakes. researchgate.net This further supports the expectation that this compound, with its larger molecular structure and lower vapor pressure, would have a limited potential for volatilization from water and soil surfaces.

Dispersion and Dilution in Aquatic Systems (Rivers, Lakes)

Once introduced into aquatic environments such as rivers and lakes, this compound is subject to dispersion and dilution. These processes are crucial in determining the environmental concentrations and potential exposure levels for aquatic organisms.

In rivers, the continuous flow of water leads to the downstream transport and mixing of the compound. This advection and dispersion help to reduce the concentration of this compound from the point of discharge. The rate of dilution depends on various factors, including the river's flow rate, turbulence, and the initial concentration of the chemical.

In lakes, which are characterized by slower water movement, dispersion is primarily driven by wind-induced currents and thermal stratification. The compound can become distributed throughout the water column, although its persistence can be a concern. One study estimated that if this compound were a completely conservative chemical, its concentration in Lake Superior could approach 0.015 µg/L based on past and present usage levels. researchgate.net However, the same study concluded that this concentration is considerably less than those found to be acutely and chronically toxic to aquatic life. researchgate.net

The persistence of this compound in aquatic systems is a key factor influencing its long-term fate. While it is known to break down within several days, some studies suggest it can persist for extended periods in certain conditions. researchgate.netwikipedia.org For example, in laboratory studies without sediment, no microbial degradation of the compound was observed for up to 80 days. researchgate.net Photolysis, or the breakdown of the chemical by sunlight, may be an important degradation pathway in surface waters. nih.gov

Ecotoxicological Effects on Non-Target Aquatic Organisms

Impact on Aquatic Invertebrates and Ecosystem Function

The effects of this compound extend beyond fish to aquatic invertebrates, which play a crucial role in ecosystem function. The toxicity and residue dynamics of TFM in these organisms have been a subject of investigation.

Studies on the toxicity of TFM to aquatic invertebrates have been conducted to understand its broader ecological impact. usgs.gov While specific data on the direct toxicity to various invertebrate species is not detailed in the provided search results, the use of TFM as a pesticide implies a potential for harm to non-target organisms. The persistence of TFM in the environment, even for a few days, means that benthic invertebrates, which are less mobile, may have prolonged exposure. wikipedia.org

The impact on aquatic invertebrates can have cascading effects on the ecosystem. Invertebrates are a critical food source for many fish species. A reduction in their populations due to TFM exposure could lead to a decrease in the food availability for fish, potentially affecting their growth, reproduction, and survival. Furthermore, invertebrates are involved in nutrient cycling and decomposition processes. Any disruption to their communities could alter these fundamental ecosystem functions.

Effects on Algal and Diatom Communities

Algae and diatoms form the base of the aquatic food web and are essential for primary production and oxygen generation in aquatic ecosystems. The impact of this compound on these microbial communities has been investigated to assess its potential to disrupt these fundamental processes.

Studies have examined the effects of a range of TFM concentrations on the net dissolved oxygen (DO) production and respiration of two common algal species, Chlorella pyrenoidosa and Selenastrum capricornutum. usgs.gov When exposed to TFM concentrations typical of those used for sea lamprey control, the changes in pH were minimal (<0.1), and there were only small reductions in DO (around 8% in lighted conditions and 11% in the dark). usgs.gov The researchers concluded that changes of this magnitude are unlikely to significantly alter the effectiveness of TFM or cause mortality in non-target fish if algae are the dominant photosynthetic organisms in the stream. usgs.gov

Physiological Stress Responses in Non-Target Biota

Exposure to this compound can elicit a range of physiological stress responses in non-target aquatic organisms, particularly fish and invertebrates. The primary mechanism of toxicity for TFM is the uncoupling of mitochondrial oxidative phosphorylation, which disrupts ATP production. nih.govplos.org This fundamental impact on energy metabolism triggers a cascade of secondary stress responses.

In non-target fish species such as rainbow trout (Oncorhynchus mykiss) and lake sturgeon (Acipenser fulvescens), sub-lethal exposure to TFM has been shown to cause significant metabolic disturbances. nih.govnih.gov Studies have documented a marked depletion of energy reserves in key tissues. For instance, exposure can lead to a 50-60% reduction in brain ATP, phosphocreatine (B42189), and glycogen (B147801). nih.govresearchgate.net Similarly, liver and muscle glycogen stores can be depleted by over 50%, accompanied by an increase in lactate, indicating a shift towards anaerobic metabolism. nih.govresearchgate.net

Beyond direct metabolic disruption, TFM exposure can also induce a hormonal stress response. In rainbow trout, a 9-hour exposure to TFM resulted in elevated plasma cortisol levels that persisted for at least 12 hours post-exposure. glfc.orgnih.gov Interestingly, this was followed by a dampened cortisol and glucose response to a subsequent handling stressor, suggesting a potential alteration of the normal stress axis function. glfc.org However, the ability of the fish's head kidney to produce cortisol in vitro was not compromised, indicating that the long-term capacity to cope with other stressors may not be permanently altered. glfc.org Despite the significant impact on energy metabolism, TFM exposure in hard water did not appear to cause physiologically relevant effects on whole-body ion concentrations or gill ion transport in rainbow trout. nih.gov

The impact of TFM on aquatic invertebrates has also been a focus of environmental monitoring. While immediate effects on invertebrate communities are observed following treatment, studies have shown that these communities generally recover. epa.gov Long-term studies on several Great Lakes tributaries indicated that while some invertebrate populations initially decline, they tend to rebound, with community structures returning to pre-treatment conditions within weeks or months. epa.govusgs.gov This recovery suggests that the periodic and short-term nature of TFM applications does not lead to lasting negative effects on the riffle macroinvertebrate communities. usgs.gov

Table 1: Summary of Physiological Stress Responses to this compound in Non-Target Biota

OrganismPhysiological ResponseKey FindingsReference
Rainbow Trout (Oncorhynchus mykiss)Metabolic StressDepletion of muscle and brain glycogen by 50%; increase in kidney and muscle lactate. Kidney ATP and phosphocreatine decreased by 50% and 70% respectively. nih.gov
Rainbow Trout (Oncorhynchus mykiss)Hormonal StressIncreased plasma cortisol levels 12 hours post-exposure; attenuated cortisol response to subsequent stressors. glfc.orgnih.gov
Lake Sturgeon (Acipenser fulvescens)Metabolic StressBrain ATP, phosphocreatine, and glycogen reduced by 50-60%; liver glucose and glycogen depleted by over 50%. nih.gov
Aquatic MacroinvertebratesCommunity StructureShort-term reduction in abundance and richness, followed by recovery to pre-treatment conditions within weeks or months. epa.govusgs.gov

Bioaccumulation and Biotransformation in Food Webs

The potential for this compound to accumulate in aquatic organisms and transfer through food webs is a critical aspect of its environmental risk profile. Research indicates that TFM has a low potential for bioaccumulation in fish. epa.govresearchgate.net This is primarily due to the efficient biotransformation and excretion mechanisms present in most non-target fish species. glfc.org

The primary detoxification pathway for TFM in teleost fish is Phase II biotransformation, specifically glucuronidation, which occurs mainly in the liver and to a lesser extent in the kidneys. nih.govglfc.org This process involves the conjugation of TFM with glucuronic acid, forming a more water-soluble metabolite, TFM-glucuronide, which can then be more easily excreted. glfc.orgwlu.ca Studies have shown that rainbow trout possess a significant capacity for TFM glucuronidation, which allows them to tolerate environmentally relevant concentrations with no adverse physiological effects. wlu.ca In addition to glucuronidation, other biotransformation pathways such as sulfation, N-acetylation, glutathione (B108866) conjugation, and the reduction of the aromatic nitro group to form 3-trifluoromethyl-4-aminophenol (TFMa) have been identified. glfc.orgnih.gov

The majority of TFM and its metabolites are excreted via renal routes in fish like salmon, primarily as TFM-glucuronide. glfc.org However, in other species, such as the channel catfish, extra-renal routes like the gills may play a more dominant role in excretion. glfc.org

While bioaccumulation in fish is considered minimal, studies have examined TFM residues in aquatic invertebrates, which form a key part of the food web. In a study conducted during a TFM treatment, caged mayflies exhibited peak TFM residues of 3,193 ng/g (wet weight) one day after treatment. usgs.gov These residues decreased substantially to 74 ng/g four days after treatment but were still detectable at 80 ng/g eight days post-treatment. usgs.gov This indicates that while invertebrates can take up TFM, the compound does not persist at high levels for extended periods.

Table 2: Biotransformation Pathways of this compound in Fish

PathwayDescriptionPrimary MetaboliteReference
GlucuronidationConjugation with glucuronic acid, primarily in the liver. This is the main detoxification route in most non-target fish.TFM-glucuronide nih.govglfc.orgwlu.ca
SulfationConjugation with a sulfate (B86663) group.Sulfated TFM glfc.orgnih.gov
NitroreductionReduction of the nitro group.3-trifluoromethyl-4-aminophenol (TFMa) glfc.orgnih.gov
N-acetylationAddition of an acetyl group.N-acetylated TFM metabolite nih.gov
Glutathione ConjugationConjugation with glutathione.TFM-glutathione conjugate nih.gov

Table 3: Residues of this compound in an Aquatic Invertebrate

OrganismMatrixTime Post-TreatmentResidue Concentration (ng/g wet weight)Reference
MayflyWhole Body1 Day3,193 usgs.gov
MayflyWhole Body4 Days74 usgs.gov
MayflyWhole Body8 Days80 usgs.gov

Environmental Risk Assessment Frameworks and Mitigation Strategies

The environmental risk assessment for this compound is a structured process designed to ensure its use for sea lamprey control poses no unreasonable risk to the environment. glfc.org This framework involves comparing the Predicted Environmental Concentration (PEC) of TFM with the Predicted No-Effect Concentration (PNEC). wikipedia.orgchemsafetypro.com The PNEC is the concentration below which adverse effects in an ecosystem are unlikely to occur and is typically derived from toxicity data using assessment factors to account for uncertainty. wikipedia.orgresearchgate.net A risk quotient (RQ), calculated as PEC divided by PNEC, of less than 1 suggests that the risk is acceptable. wikipedia.org

Risk assessments for TFM applications are highly specific to the treatment area, taking into account the stream's chemical and physical properties, such as pH and alkalinity, which influence the lampricide's toxicity and effectiveness. glfc.org Treatment concentrations are carefully calculated to exceed the minimum lethal concentration for sea lamprey larvae while remaining substantially below the tolerance levels of most non-target species. epa.gov

To further minimize the environmental impact of TFM, several mitigation strategies are employed:

Treatment Timing: Delaying TFM treatments until late summer or fall can help protect sensitive life stages of non-target species, such as juvenile lake sturgeon. nih.gov

Flow Maintenance: Ensuring adequate stream flow during and after treatment helps in the dilution and flushing of the chemical from the system, reducing the duration of exposure for non-target organisms. fao.org

Pre-Treatment Monitoring: Extensive monitoring of stream conditions allows for precise calculation of the required TFM concentration, maximizing its effectiveness against sea lamprey while minimizing harm to other species. glfc.org

Public and Agency Notification: Informing local, state, and provincial agencies is a required step to ensure coordinated efforts to protect the aquatic environment. epa.gov

These strategies, as part of a comprehensive risk management framework, help ensure that the use of this compound for sea lamprey control is conducted in an environmentally responsible manner. usgs.govglfc.org

Table 4: Summary of an Environmental Risk Assessment for a TFM Treatment

MatrixMaximum Measured ConcentrationReference
Water1.14 mg/L usgs.gov
Sediment105 ng/g usgs.gov
Aquatic Invertebrates (Mayflies)3,193 ng/g usgs.gov
Risk Conclusion: The overall TFM exposure to adult piping plovers was 85 times less than the estimated NOEC, and 17 times less for plover chicks, indicating minimal risk. usgs.gov

Advanced Analytical Methodologies for Detection and Quantification of 3 Nitro 4 Trifluoromethyl Phenol

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are central to the analysis of 3-Nitro-4-(trifluoromethyl)phenol, providing the necessary separation from complex sample components before detection and quantification. Both high-performance liquid chromatography and gas chromatography are extensively utilized, each with its own set of advantages depending on the sample matrix and analytical objectives.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound, particularly in aqueous samples and biological tissues. Its versatility is enhanced by the availability of various detection methods.

Key Research Findings:

A prevalent method for the determination of this compound involves reversed-phase HPLC. sielc.comnih.govstackexchange.comuv.es In this approach, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. sielc.comuv.es The retention of the compound is influenced by the proportion of the organic modifier in the mobile phase; a higher concentration of the organic solvent generally leads to a shorter retention time. stackexchange.com

For detection, Ultraviolet (UV) detectors are commonly employed. nih.gov The presence of the nitrophenol chromophore in the molecule allows for sensitive detection at specific wavelengths. A simple HPLC-UV method can be developed for the simultaneous determination of various phenolic compounds after pre-column derivatization. phenomenex.com

Mass Spectrometry (MS) coupled with HPLC (LC-MS) offers superior selectivity and sensitivity, making it an invaluable tool for trace analysis and confirmation. While high-resolution MS or tandem MS (MS/MS) are often used for sensitive applications, methods utilizing more accessible single quadrupole mass spectrometers have also been developed and validated for the analysis of related nitroaromatic compounds. nih.gov The optimization of both HPLC and MS parameters is critical to achieving the desired specificity and sensitivity. nih.gov

ParameterHPLC-UVHPLC-MS
Stationary Phase C18, Newcrom R1 sielc.comC18, various
Mobile Phase Acetonitrile/Water with acid (e.g., phosphoric or formic acid) sielc.comAcetonitrile/Water or Methanol/Water with volatile buffers (e.g., ammonium (B1175870) acetate)
Detection UV Absorbance (e.g., 330 nm) phenomenex.comMass-to-charge ratio (m/z)
Derivatization Often not required, but can be used to enhance separation or detection phenomenex.comGenerally not required

This table provides a general overview of typical HPLC parameters for the analysis of this compound and related compounds.

Gas Chromatography (GC) with Selective Detectors (e.g., Electron Capture Detector, Mass Spectrometry)

Gas Chromatography (GC) is another cornerstone technique for the analysis of this compound, especially for volatile and semi-volatile compounds. Due to the polar nature of the phenolic group, derivatization is often a necessary step to improve chromatographic performance and sensitivity. phenomenex.com

Key Research Findings:

A common derivatization technique for phenols prior to GC analysis is silylation, which involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com This process increases the volatility of the analyte. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. phenomenex.com Another derivatization approach is methylation, for instance, using diazomethane (B1218177) to form the methylated phenol (B47542). usgs.gov

For detection, the Electron Capture Detector (ECD) is highly selective and sensitive for halogenated compounds like this compound. usgs.gov This makes GC-ECD a robust method for residue analysis in environmental and biological samples. usgs.gov Recoveries in the range of 75% to 100% have been reported for the analysis of this compound in fish muscle using GC-ECD after methylation. usgs.gov

Gas Chromatography-Mass Spectrometry (GC-MS) provides both separation and structural information, allowing for confident identification and quantification. The mass spectrum of the derivatized compound serves as a chemical fingerprint. Dual derivatization techniques, such as sequential methylation and trimethylsilylation, can be employed to aid in the characterization of phenolic compounds by providing information on the number of reactive hydroxyl groups and the molecular weight of the parent phenol. sielc.com

ParameterGC-ECDGC-MS
Derivatization Agent Diazomethane (methylation) usgs.govBSTFA (silylation), Trifluoroacetate derivatives phenomenex.comnih.gov
Column Type Capillary columns (e.g., fused-silica)Capillary columns (e.g., nonpolar silicone stationary phase) nih.gov
Detector Electron Capture Detector (ECD)Mass Spectrometer
Sample Preparation Extraction (e.g., hexane-ethyl ether) and cleanup usgs.govExtraction and derivatization phenomenex.com

This table summarizes common GC parameters for the analysis of this compound and similar phenolic compounds.

Liquid Chromatography-Ultraviolet-Visible Detection (LC-UV-Vis)

Liquid Chromatography with Ultraviolet-Visible (LC-UV-Vis) detection is a widely used and accessible method for the quantification of this compound. This technique combines the separation power of LC with the selective absorption of UV-Vis light by the analyte.

Key Research Findings:

An analytical method for determining this compound and its glucuronide conjugate in the edible fillet tissue of fish has been developed using LC-UV-Vis. impactfactor.org The method involves extraction with a methanol-water mixture, followed by solid-phase extraction for cleanup. The extracts are then analyzed by LC with UV-visible detection. This method has demonstrated good recoveries, with 84.1% and 96.1% from fortified channel catfish and rainbow trout tissues, respectively. impactfactor.org The method detection limits were found to be 2.4 ng/g and 3.0 ng/g for the respective fish tissues. impactfactor.org

Spectroscopic Methods for Trace Analysis and Fingerprinting

Spectroscopic techniques offer alternative and complementary approaches for the analysis of this compound, providing both quantitative data and structural information.

Fourier Transform Nuclear Magnetic Resonance (FT-NMR) Spectroscopy for Complex Sample Analysis

Fourier Transform Nuclear Magnetic Resonance (FT-NMR) spectroscopy is a powerful tool for the structural elucidation and quantitative analysis of organic molecules, including this compound. The presence of the fluorine-19 isotope in the trifluoromethyl group offers a unique handle for highly selective and sensitive analysis.

Key Research Findings:

Quantitative ¹⁹F NMR (qNMR) has been established as a robust method for the analysis of fluorinated compounds. diva-portal.orgrsc.org This technique is advantageous as it often does not require a sample-specific standard or derivatization. diva-portal.org The wide chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap, which can be a challenge in proton (¹H) NMR of complex mixtures. diva-portal.org For quantitative analysis, an internal standard containing fluorine, such as 4,4´-difluorobenzophenone, can be used. diva-portal.org The area of the NMR signal is directly proportional to the molar concentration of the analyte. diva-portal.org Method development for ¹⁹F qNMR involves the optimization of parameters such as the number of scans, relaxation delay, and pulse angle to ensure accurate and precise results. diva-portal.org This technique has been successfully applied to the quantification of phenolic hydroxyl groups in complex mixtures after derivatization with a fluorine-containing reagent. acs.org

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods provide a simple and cost-effective means for the quantitative determination of phenolic compounds. These methods are typically based on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte.

Key Research Findings:

A widely known spectrophotometric method for the determination of phenols involves an oxidative coupling reaction with 4-aminoantipyrine (B1666024) (4-AAP) in an alkaline medium in the presence of an oxidizing agent like potassium ferricyanide. impactfactor.orgjuniperpublishers.com This reaction forms a colored antipyrine (B355649) dye that can be measured spectrophotometrically. juniperpublishers.com However, the reactivity of phenolic compounds in the 4-AAP method is highly dependent on the nature and position of the substituents on the aromatic ring. nih.gov The presence of a nitro group, particularly in the para position to the hydroxyl group, can inhibit the reaction, leading to low or no recovery. nih.gov Given that this compound has a nitro group ortho to the hydroxyl group, its reactivity with 4-AAP would need to be specifically evaluated. Studies on a variety of phenolic compounds have shown that apparent recoveries using the 4-AAP method can range from 0 to 100%. nih.gov Therefore, while being a standard method for total phenols, its direct applicability for the accurate quantification of this compound is not guaranteed and would require thorough validation.

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

The accurate analysis of this compound from intricate environmental and biological samples is critically dependent on the efficacy of sample preparation and extraction protocols. These initial steps are designed to isolate the target analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

For environmental matrices such as water and soil, a variety of extraction techniques have been developed. Traditional methods like liquid-liquid extraction (LLE) and Soxhlet extraction, while effective, are often time-consuming and require large volumes of hazardous organic solvents. nih.gov Modern approaches like solid-phase extraction (SPE) and solid-phase microextraction (SPME) have gained prominence for their efficiency and reduced solvent consumption when extracting phenolic compounds from liquid samples. nih.gov For solid samples like soil and sediment, microwave-assisted extraction (MAE) has proven to be an efficient technique. nih.gov

Other innovative extraction techniques for environmental water samples include:

Dispersive solid-phase extraction (dSPE) nih.gov

Switchable hydrophilicity solvent-based microextraction (SHS-ME) nih.gov

Microextraction by packed sorbent (MEPS) nih.gov

Stir bar sorptive extraction (SBSE) nih.gov

Dispersive liquid-liquid microextraction (DLLME) nih.gov

Single-drop microextraction (SDME) nih.gov

Hollow fiber solid-liquid phase microextraction (HF-SLPME) nih.gov

In the context of biological matrices , such as fish tissue, specific protocols are necessary to handle the complex nature of the sample. A common method involves the homogenization of the tissue followed by extraction with a solvent mixture, such as methanol-water. nih.gov Subsequently, solid-phase extraction (SPE) with a C18 sorbent is frequently used to isolate this compound and its metabolites, like the glucuronide conjugate, from co-extractives. nih.gov Enzymatic hydrolysis, using β-glucuronidase, is often employed to convert the glucuronide metabolite back to the parent compound for separate analysis. nih.gov

A novel sample preparation procedure known as solvent front position extraction (SFPE) has also been proposed for biological samples. nih.gov This technique involves the addition of an internal standard to the sample, application onto a chromatographic plate, and development to concentrate the analytes at the solvent front for subsequent extraction and analysis. nih.gov

Table 1: Comparison of Extraction Techniques for this compound

Technique Matrix Advantages Disadvantages Reference
Solid-Phase Extraction (SPE) Water, Biological Tissue High recovery, Good selectivity, Reduced solvent use Can be costly, Potential for sorbent clogging nih.govnih.gov
Solid-Phase Microextraction (SPME) Water Solventless, Simple, Fast, Sensitive Fiber fragility, Limited sample volume nih.govmdpi.com
Microwave-Assisted Extraction (MAE) Soil, Solid Samples Fast, Efficient, Reduced solvent use Requires specialized equipment nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME) Water Fast, Simple, High enrichment factor Requires careful optimization, Emulsion formation can occur nih.gov
Stir Bar Sorptive Extraction (SBSE) Water High enrichment factor, Reusable stir bars Longer extraction times, Potential for carryover nih.govmdpi.com

Method Validation, Quality Control, and Interlaboratory Comparability

The reliability and acceptance of analytical data for this compound hinge on rigorous method validation, consistent quality control (QC), and demonstrated interlaboratory comparability. These elements ensure that the analytical methods are fit for their intended purpose and produce data that is accurate, precise, and reproducible.

Method validation encompasses the systematic evaluation of several key performance parameters to confirm that an analytical procedure is suitable for its intended use. For the analysis of phenols and nitrophenols in water samples using high-performance liquid chromatography (HPLC), validation parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), repeatability, reproducibility, accuracy, selectivity, and robustness. chromatographyonline.com For instance, one validated HPLC method for nitrophenols in tap water demonstrated recoveries between 90% and 112%, with intraday and interday precision (expressed as the coefficient of variation) below 15%. chromatographyonline.com

Quality control involves the implementation of routine procedures to monitor the performance of an analytical method. This includes the regular analysis of QC samples, such as blanks, fortified samples (spikes), and certified reference materials (if available), to ensure the system is operating correctly and the results are reliable. The use of an internal standard, such as 2-chlorophenol (B165306) in the analysis of phenols, helps to correct for variations in extraction efficiency and instrument response. chromatographyonline.com

Interlaboratory comparability is crucial for ensuring that results from different laboratories are consistent and can be compared with confidence. This is often assessed through participation in proficiency testing (PT) schemes or interlaboratory comparison studies. While specific interlaboratory studies for this compound are not extensively documented in the provided search results, the principles of establishing comparability for related phenolic compounds are applicable. Achieving good interlaboratory agreement requires the use of standardized and validated methods, adherence to strict QC protocols, and the use of common reference materials.

Development of Biosensors and Emerging Analytical Approaches

The demand for rapid, sensitive, and field-portable methods for the detection of environmental pollutants has spurred the development of biosensors and other emerging analytical approaches for compounds like this compound.

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to generate a measurable signal in response to the presence of a target analyte. For the detection of nitrophenols, electrochemical biosensors have shown significant promise. These sensors often utilize enzymes like laccase or tyrosinase, which catalyze the oxidation of phenolic compounds. nih.gov The resulting electrochemical signal can be correlated to the concentration of the analyte. For example, a Cr-MOF-based electrochemical sensor has been developed for the detection of p-nitrophenol, demonstrating high sensitivity and selectivity. mdpi.com Another approach involves the use of immunoFET biosensors, which employ antibodies as the biological recognition element. researchgate.net A PnpR-based biosensor has also been developed for the detection of p-nitrophenol, offering a high degree of specificity. nih.gov

Emerging analytical approaches are continually being explored to enhance the detection and quantification of nitrophenols. These include the development of novel nanocomposites for modifying electrodes in electrochemical sensors. For instance, a sensor using platinum nanoparticles embedded in a polypyrrole-carbon black/ZnO nanocomposite has been fabricated for the sensitive detection of 4-nitrophenol. mdpi.com These advanced materials can improve the sensor's sensitivity, selectivity, and stability.

The integration of modern extraction techniques with highly sensitive analytical instruments represents another area of advancement. For example, the coupling of solid-phase microextraction (SPME) with gas chromatography-mass spectrometry (GC-MS) provides a powerful tool for the analysis of nitro compounds in environmental matrices. nih.gov

Table 2: Emerging Analytical Approaches for Nitrophenol Detection

Approach Principle Key Features Potential Application for this compound Reference
Electrochemical Biosensors Catalytic oxidation by enzymes or specific binding events at an electrode surface. High sensitivity, Potential for portability, Rapid analysis. On-site environmental monitoring of water sources. nih.govmdpi.com
ImmunoFET Biosensors Antibody-antigen binding on a field-effect transistor surface. High specificity, Direct electrical signal transduction. Specific detection in complex biological fluids. researchgate.net
Nanocomposite-Modified Sensors Enhanced electrochemical activity and surface area from nanomaterials. Improved sensitivity and lower detection limits. Trace level detection in environmental and food samples. mdpi.com
PnpR-based Biosensors Transcriptional regulation by p-nitrophenol in a genetically engineered microorganism. High specificity for the target analyte. Specific monitoring of p-nitrophenol contamination. nih.gov

Advanced Applications in Materials Science and Chemical Synthesis

Synthetic Intermediate in Pharmaceutical Research

3-Nitro-4-(trifluoromethyl)phenol serves as a versatile precursor in the synthesis of complex pharmaceutical molecules. aromsyn.com Its structural motifs are of significant interest to medicinal chemists for developing new therapeutic agents.

Synthesis of Antibacterial and Antifungal Agents

The trifluoromethylphenyl group is a key feature in many pharmacologically active molecules. nih.gov While direct synthesis pathways using this compound are not extensively documented in publicly available research, the structural components of the molecule are highly relevant to the development of antimicrobial agents. For instance, the trifluoromethyl group is known to enhance properties like metabolic stability and cell permeability in drug candidates. nih.gov

Research into related compounds highlights the potential of this structural class:

Chalcone Derivatives: Studies on novel chalcones substituted with trifluoromethyl and trifluoromethoxy groups have demonstrated significant antibacterial and antifungal activities. nih.gov

Pyrazole (B372694) Derivatives: The synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives has yielded potent growth inhibitors of antibiotic-resistant Gram-positive bacteria, including MRSA. nih.gov

Nitro-containing Phenols: Other research has explored nitrobenzyl-oxy-phenol derivatives, which have shown promising antibacterial activity against various bacterial strains. nih.govresearchgate.net

These examples underscore the value of the trifluoromethylphenyl and nitrophenol moieties in designing new molecules to combat microbial infections. nih.govnih.govnih.gov

Development of PAR4 Inhibitors

Protease-activated receptor 4 (PAR4) has emerged as a significant target for anti-thrombotic therapies, aimed at preventing conditions like heart attacks and strokes. nih.gov PAR4 is a receptor on human platelets that, when activated by thrombin, plays a crucial role in the formation of blood clots. nih.gov The development of small-molecule inhibitors that can block this receptor is an active area of pharmaceutical research. nih.govnih.gov

While specific tool compounds to probe PAR4's function have historically been limited, recent efforts have focused on creating selective, small-molecule antagonists. nih.gov Given that fluorinated building blocks are integral to modern drug discovery, a compound like this compound represents a potential starting point or intermediate for the synthesis of novel PAR4 inhibitors. Its distinct electronic and steric properties could be leveraged to design molecules that bind effectively to the receptor, interfering with thrombin activation. nih.govnih.gov

Key Building Block in Agrochemical Development (e.g., Herbicides, Insecticides)

The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in the agrochemical industry to enhance the efficacy and selectivity of active ingredients. chemimpex.comguidechem.com Phenolic compounds, particularly those with nitro and trifluoromethyl substitutions, serve as crucial building blocks for various pesticides. The isomer of the subject compound, 4-Nitro-3-(trifluoromethyl)phenol (B1205309), is a known potent pesticide (specifically a lampricide) used to control sea lampreys in the Great Lakes. medchemexpress.comnih.govnih.gov

Research has demonstrated the utility of related trifluoromethyl-phenol structures in creating potent agrochemicals:

Herbicides: A series of novel 1,2,4-triazoles were synthesized using 3-(trifluoromethyl)phenol (B45071) as a key intermediate. Several of the resulting compounds displayed moderate to good selective herbicidal activity against broadleaf weeds like Brassica campestris. researchgate.net

Fungicides: The isomer 4-Nitro-2-(trifluoromethyl)phenol is used as a precursor for fungicides effective against pathogens like Botrytis cinerea.

The chemical properties conferred by the trifluoromethyl group are highly valued in agrochemical research, making this compound a compound of interest for developing new, effective crop protection solutions. chemimpex.comsolubilityofthings.com

Table 1: Research on Related Trifluoromethyl-Phenols in Agrochemicals

Precursor Compound Resulting Chemical Class Application Target Organism/Weed Reference
3-(Trifluoromethyl)phenol 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles Herbicide Brassica campestris L. researchgate.net
4-Nitro-2-(trifluoromethyl)phenol 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol derivatives Fungicide Botrytis cinerea

Exploration in Advanced Materials Development

The unique properties of this compound, particularly those imparted by the fluorine content, make it a candidate for exploration in the field of advanced materials.

Polymers and Coatings with Enhanced Thermal and Chemical Resistance

Fluoropolymers, which are polymers containing fluorine atoms, are renowned for their exceptional chemical inertness and thermal stability. mdpi.comfluorotherm.comcoleparmer.fr The carbon-fluorine bond is one of the strongest in organic chemistry, which translates to materials with high durability and resistance to heat, chemicals, and weathering. researchgate.net

The incorporation of trifluoromethyl groups into polymer structures is a known method to enhance these properties. acs.org Research on the isomer 4-Nitro-3-(trifluoromethyl)phenol has noted its potential for developing advanced polymers and coatings that require high chemical stability and resistance to degradation. solubilityofthings.com Similarly, a related compound, 2,6-Dinitro-4-(trifluoromethyl)phenol, is explored in the development of coatings and polymers. chemimpex.com Fluorine-containing methacrylate (B99206) polymers have also been synthesized for coating applications, demonstrating excellent hydrophobic and oleophobic properties. researchgate.net These findings suggest that this compound could serve as a valuable monomer or additive for creating high-performance fluoropolymers and coatings suitable for use in harsh environments. researchgate.netpaint.org

Synthesis of Fluorine-Containing Energetic Materials

There is significant interest in developing new energetic materials (explosives, propellants) that offer higher performance and greater stability. chemistry-chemists.comarmy.mil The inclusion of fluorine-containing groups, such as trifluoromethyl, is a modern strategy to increase the density and thermal stability of these materials. researchgate.net

A structurally similar compound, 2,6-Dinitro-4-(trifluoromethyl)phenol , has been successfully used as a precursor to synthesize a new class of high-energy-density materials (HEDMs). researchgate.net In this research, the phenol (B47542) was reacted with various nitrogen-rich azole compounds to create energetic salts. researchgate.net The resulting materials demonstrated high thermal stability and superior detonation properties, fitting into the category of HEDMs. researchgate.net The presence of both the trifluoromethyl group and multiple nitro groups on the phenol ring is critical to achieving these high-performance characteristics. researchgate.netnih.gov This research provides a strong indication that this compound could be a valuable precursor for a new generation of energetic materials.

Table 2: Energetic Materials Derived from a Related Phenol Precursor

Precursor Reactant Resulting Compound Type Key Properties Reference
2,6-Dinitro-4-(trifluoromethyl)phenol Imidazole Energetic Salt Density: 1.675 g/cm³, High Thermal Stability researchgate.net
2,6-Dinitro-4-(trifluoromethyl)phenol 1,2,4-Triazole Energetic Salt Density: 1.670 g/cm³, High Thermal Stability researchgate.net
2,6-Dinitro-4-(trifluoromethyl)phenol 3-Amino-1,2,4-triazole Energetic Salt High Performance (HEDM) researchgate.net

Role in Dye and Pigment Production

This compound serves as a valuable precursor in the synthesis of certain types of dyes, particularly azo dyes. The general synthesis of azo dyes involves two key steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich nucleophile, such as a phenol or an aniline (B41778). google.com

The chemical structure of this compound, featuring a phenol group, makes it a suitable coupling component in this reaction. Alternatively, its precursor, 3-(trifluoromethyl)-4-nitro-aniline, is a primary aromatic amine that can be diazotized to initiate the synthesis. google.com A patented method describes the preparation of 3-(trifluoromethyl)-4-nitrophenol by hydrolyzing the diazonium salt of 3-(trifluoromethyl)-4-nitro-aniline. google.com This highlights the close relationship between these two compounds in synthetic pathways.

While specific, commercially named dyes synthesized directly from this compound are not extensively documented in publicly available literature, its functional groups are paradigmatic of the building blocks used in the dye industry. The presence of both the nitro group and the trifluoromethyl group can influence the final properties of the dye, such as its color, lightfastness, and solubility. An Aldrich catalog from 2007 listed 4-Nitro-3-(trifluoromethyl)phenol among other nitro and azo compounds relevant to dye and indicator chemistry. thermofisher.cn

The table below outlines the key reactants and reaction types involved in the synthesis of azo dyes where this compound or its derivatives could play a role.

Reactant TypeSpecific ExampleRole in Azo Dye Synthesis
Primary Aromatic Amine3-(Trifluoromethyl)-4-nitro-anilineUndergoes diazotization to form a diazonium salt. google.com
Coupling ComponentThis compoundActs as a nucleophile that couples with the diazonium salt.

Utilizing Trifluoromethyl Functionality for Novel Material Properties

The trifluoromethyl (-CF3) group is a key functional group in materials science, known for its ability to impart unique and desirable properties to organic molecules. mdpi.combeilstein-journals.org The incorporation of this group can significantly influence a material's thermal stability, solubility, and electronic characteristics. This compound, containing this functional group, is a building block for advanced materials. calpaclab.comchemscene.com

Research into trifluoromethylated compounds has led to the development of novel materials with specialized applications. For instance, the related compound 4-nitro-3-trifluoromethyl aniline serves as an intermediate in the preparation of 4-bromo-2-nitrotrifluorotoluene, a material used in the fabrication of optical waveguides. chemicalbook.com This demonstrates the utility of the trifluoromethylphenyl scaffold in creating materials for advanced optical applications.

Furthermore, polymers incorporating trifluoromethylphenyl groups have been shown to exhibit unique interactive properties. A study on a polymeric film derived from 3-((4-trifluoromethyl)-phenyl)-thiophene revealed its potential for use in chemical sensors to detect synthetic stimulants. mdpi.com The trifluoromethyl group in such polymers can enhance their selectivity and sensitivity.

The development of advanced polymers often involves the use of fluorinated monomers to achieve desired properties. For example, transparent polyimides with enhanced flexibility and specific optical properties have been synthesized using trifluoromethyl-containing monomers like 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) and 2,2′-bis(trifluoromethyl)benzidine (TFMB). mdpi.com While not directly synthesized from this compound, these examples underscore the importance of the trifluoromethyl group in designing materials for applications such as flexible displays. mdpi.com

The synthesis of liquid crystals is another area where trifluoromethylated phenols are of interest. Although direct synthesis from this compound is not prominently documented, the structural motifs are relevant. For example, banana-shaped liquid crystalline molecules have been synthesized using resorcinol, a diphenol, as a core structure. nycu.edu.tw

The table below summarizes the properties conferred by the trifluoromethyl group and the potential applications of materials derived from trifluoromethylated compounds.

Property Enhanced by -CF3 GroupApplication AreaExample of Material/Precursor
Thermal StabilityAdvanced PolymersTransparent Polyimides mdpi.com
Optical PropertiesWaveguides, Displays4-bromo-2-nitrotrifluorotoluene chemicalbook.com
Molecular RecognitionChemical SensorsPoly(3-((4-trifluoromethyl)-phenyl)-thiophene) mdpi.com
LipophilicityAgrochemicalsNot specified in provided context

Future Research Trajectories and Interdisciplinary Challenges in 3 Nitro 4 Trifluoromethyl Phenol Studies

Elucidation of Sub-Lethal and Long-Term Biological Effects

While the lethal effects of 3-Nitro-4-(trifluoromethyl)phenol on sea lamprey are well-documented, a critical future research trajectory is the detailed elucidation of its sub-lethal and long-term biological effects on both target and non-target organisms. Chronic exposure scenarios, even at concentrations below the acute toxicity threshold, may lead to subtle yet significant physiological and reproductive consequences.

Recent research has indicated that prolonged exposure to TFM has the potential to disrupt endocrine functions. nih.gov A 21-day study on fathead minnows ( Pimephales promelas ) revealed that while vitellogenin production was not altered, higher concentrations led to reduced egg fertility and increased female testosterone (B1683101) levels. nih.gov Similarly, studies on juvenile lake sturgeon ( Acipenser fulvescens ), a non-target species, demonstrated that exposure to environmentally relevant concentrations of TFM causes significant metabolic disturbances. These include the depletion of energy stores such as brain ATP and glycogen (B147801), accompanied by an increase in lactate, indicating a shift away from efficient aerobic metabolism. oup.com Long-term reproductive studies in rats have also identified weanling weight depression as a critical effect of chronic dietary exposure. michigan.gov

Future research must expand on these findings, employing sensitive biomarkers to investigate a wider range of endpoints, including immunotoxicity, neurotoxicity, and multi-generational reproductive effects. Understanding these subtle, long-term impacts is crucial for refining risk assessments and ensuring the ecological safety of its continued use as a lampricide.

Table 1: Summary of Selected Sub-Lethal and Long-Term Effects of this compound

OrganismStudy TypeKey FindingsReference
Fathead Minnow (Pimephales promelas)21-day reproduction assayReduced egg fertility; increased female gonadosomatic index and testosterone at 5.11 mg/L. NOEC for fertility estimated at 1.79 mg/L. nih.gov
Lake Sturgeon (Acipenser fulvescens)9-hour exposureSignificant reduction in brain ATP, PCr, and glycogen; depletion of liver glucose and glycogen; increased lactate levels. oup.com
Sprague-Dawley Rat3-generation reproductive studyDepressed weanling weight identified as the critical effect. NOAEL established at 1250 ppm (62.5 mg/kg) in diet. michigan.gov

Development of Green Chemistry Approaches for Synthesis

The conventional synthesis of nitrophenols often involves harsh conditions and the use of strong acids, which can generate significant chemical waste. A key challenge for the future is the development of "green" chemistry approaches for the synthesis of this compound. These methods aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

Research into the synthesis of nitrophenols has explored catalyst-free and solvent-free methods, relying on the precise control of physical parameters like temperature and reactant concentration to achieve high yields and selectivity. paspk.orgscispace.com Other green approaches have focused on the use of solid acid catalysts, which are often reusable and can replace corrosive liquid acids like sulfuric acid, making the process cleaner and safer. researchgate.net Furthermore, the reduction of nitrophenols, a related chemical transformation, has been achieved using environmentally friendly methods such as electrochemical reduction and catalysts derived from green-synthesized metal nanoparticles. mdpi.comnih.gov

A promising frontier for the synthesis of complex fluorinated molecules like this compound is biocatalysis. nih.govchemrxiv.orgresearchgate.net The use of engineered enzymes, such as nonheme iron enzymes, to create carbon-trifluoromethyl bonds offers the potential for highly selective and efficient synthesis under mild, aqueous conditions. nih.govchemrxiv.orgresearchgate.netnih.gov Future research should focus on applying these green chemistry principles—from catalyst-free nitration to novel biocatalytic methods—to develop a sustainable and economically viable manufacturing process for this compound.

Advanced Environmental Modeling and Predictive Ecotoxicology

Predicting the environmental journey and ultimate fate of this compound is essential for its responsible management. While some fundamental environmental properties are known, there is a need for more sophisticated modeling and predictive ecotoxicology to forecast its behavior under diverse environmental conditions.

The compound's environmental distribution is influenced by its physicochemical properties. It is a weak acid with a pKa of 6.07, meaning its tendency to adsorb to sediment and soil is pH-dependent, with greater mobility expected under alkaline conditions. nih.gov While its potential for bioaccumulation in aquatic organisms is considered low based on its bioconcentration factor (BCF), its persistence in aquatic systems is a key consideration. nih.govacs.org Photolysis, or breakdown by sunlight, is an important degradation pathway, with the compound degrading to products including trifluoroacetic acid. nih.govacs.org The rate of this degradation is also influenced by pH. acs.org

Future research should focus on developing advanced environmental models that integrate these complex interactions. Such models would need to account for varying pH, water chemistry, sediment composition, and sunlight intensity to accurately predict concentrations in different environmental compartments. Predictive ecotoxicology, using tools like Quantitative Structure-Activity Relationship (QSAR) models, could help forecast the toxicity of its degradation products and assess the risk of mixture effects with other environmental contaminants.

Table 2: Key Environmental Fate Parameters for this compound

ParameterValue / FindingImplicationReference
pKa6.07Will exist partially as an anion in most natural waters, affecting its mobility and bioavailability. nih.gov
Koc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient)224-390 (at pH 6); 38-52 (at pH 8)Adsorption to sediment is moderate under acidic conditions and low under alkaline conditions. nih.gov
BCF (Bioconcentration Factor)8.4 (in rainbow trout)Low potential for bioaccumulation in aquatic organisms. nih.gov
Biodegradation Half-life< 1 week (aerobic and anaerobic)Biodegradation is a relatively rapid fate process. nih.gov
Photolysis Half-life (at 365 nm)91.7 hours (at pH 7); 22 hours (at pH 9)Photodegradation is a significant fate process, with rates dependent on pH. acs.org

Exploration of Novel Therapeutic and Industrial Applications Beyond Current Scope

While its identity is strongly tied to its role as a lampricide, the unique chemical structure of this compound suggests potential for applications far beyond pest control. The trifluoromethyl (-CF3) group is a highly valued substituent in medicinal chemistry, known for its ability to enhance a drug's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govresearchgate.net

Many modern pharmaceuticals incorporate trifluoromethylated aromatic rings. mdpi.com For example, the widely used antidepressant fluoxetine contains a 4-(trifluoromethyl)phenoxy moiety. mdpi.com The presence of the -CF3 group is often critical to the pharmacological profile of these drugs. nih.gov Furthermore, nitrophenols are versatile intermediates in the chemical industry, serving as precursors for dyes, pigments, and other pharmaceuticals. scbt.comcdc.govwikipedia.org Specifically, 4-Nitro-3-(trifluoromethyl)phenol (B1205309) has been utilized in the synthesis of compounds that act as PAR4 inhibitors, which have potential applications in antithrombotic therapy. chemicalbook.com

Future research should systematically explore the potential of this compound as a building block for new bioactive molecules. Its structure could be leveraged to design novel candidates for pharmaceuticals, such as kinase inhibitors or anti-inflammatory agents, or as a monomer for specialty polymers where the trifluoromethyl group could impart desirable properties like thermal stability or chemical resistance.

Integration of Omics Technologies in Mechanistic Toxicology

To achieve a deeper understanding of how this compound interacts with biological systems, future toxicological studies must integrate advanced "omics" technologies. These approaches—including genomics, transcriptomics, proteomics, and metabolomics—allow for a holistic, systems-level view of the molecular changes that occur within an organism upon chemical exposure.

Current knowledge of its toxic mechanism points to the uncoupling of oxidative phosphorylation, which disrupts cellular energy (ATP) production. oup.commedchemexpress.com This has been supported by metabolomic-style studies showing a decrease in ATP and an increase in lactate in exposed organisms. oup.com However, the full cascade of molecular events triggered by this initial insult remains largely uncharacterized.

By applying omics technologies, researchers can move beyond single-endpoint measurements.

Transcriptomics (RNA sequencing) can identify all the genes that are switched on or off in response to exposure, revealing the cellular pathways that are most affected.

Proteomics can quantify changes in the levels of thousands of proteins, providing insight into the functional cellular response.

Metabolomics can provide a comprehensive snapshot of the metabolic state of an organism, identifying specific biochemical pathways disrupted by the compound.

Integrating these omics datasets can build a detailed map of the compound's mechanism of toxicity, identify novel and sensitive biomarkers of exposure, and improve the extrapolation of findings from laboratory species to other organisms. Such approaches are seen as the future for enhancing the bioremediation and toxicological understanding of nitrophenols. jebas.org

Addressing Data Gaps in Environmental Fate and Human Health Risk Assessment

Despite its long history of use as a lampricide, significant data gaps persist for this compound, particularly concerning comprehensive environmental fate analysis and human health risk assessment. Addressing these gaps is a critical future challenge for ensuring its safe and sustainable use.

Official databases and regulatory assessments highlight a lack of comprehensive toxicity data for establishing human health reference values. For instance, as of recent evaluations, key values such as an oral noncancerous toxicity value, a noncancerous inhalation toxicity value, and an oral cancer toxicity value have not been identified in certain regulatory scoping documents. michigan.gov There is no file for the compound in the U.S. EPA's Integrated Risk Information System (IRIS), a key source for human health risk assessment values. michigan.gov

In terms of environmental fate, more data is needed on its behavior in various soil types, its persistence in sediment, and the potential for long-range transport. acs.org The toxicity and environmental fate of its primary degradation products, such as 4-amino-3-(trifluoromethyl)phenol, also require more thorough investigation to conduct a complete life-cycle risk assessment. nih.gov Given that it is a fluorinated compound, it falls under the broader class of substances for which there is a recognized need for more comprehensive environmental and health assessment to understand their full impact. nih.govresearchgate.net

Cross-Disciplinary Collaborations for Comprehensive Understanding

Addressing the multifaceted research challenges associated with this compound requires a departure from siloed scientific inquiry. A truly comprehensive understanding can only be achieved through robust, cross-disciplinary collaborations that integrate expertise from diverse fields.

The path forward necessitates a collaborative framework:

Synthetic and Green Chemists must work together to design and optimize environmentally benign synthesis routes. researchgate.net

Environmental Scientists, Chemists, and Modelers need to collaborate to build predictive models of the compound's fate and transport, informed by detailed laboratory and field studies. nih.govacs.org

Toxicologists, Molecular Biologists, and Bioinformaticians must partner to apply omics technologies to unravel complex toxicological mechanisms and identify sensitive biomarkers of effect. oup.com

Pharmacologists and Medicinal Chemists can team up to explore the compound's potential as a scaffold for novel therapeutic agents. nih.gov

Ecologists, Fisheries Biologists, and Regulators must continue to work together to balance the goals of invasive species control with the protection of non-target species and ecosystem health, using data from long-term effects studies to inform management strategies. nih.govoup.com

The existing use of TFM in the Great Lakes is already a testament to large-scale collaboration between U.S. and Canadian agencies. nih.gov Future research must build on this collaborative spirit, fostering partnerships across academic, government, and industrial sectors to address the remaining scientific uncertainties and guide the future of this compound.

Q & A

Q. How to design a stability-indicating HPLC method for this compound?

  • Protocol :
  • Column: C18 (250 mm × 4.6 mm, 5 µm).
  • Mobile Phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
  • Detection: UV at 254 nm.
  • Validation: Assess specificity, linearity (R² > 0.999), and robustness per ICH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.